tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate

Bifunctional linker Orthogonal protection Bioconjugation

tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate (CAS 255382-26-4) is a heterobifunctional small-molecule reagent with the molecular formula C₁₃H₁₉NO₆ and a molecular weight of 285.29 g/mol. The compound features an amine-reactive N-hydroxysuccinimide (NHS) ester at the glutarate α-carbonyl and an acid-labile tert-butyl (t-Bu) ester at the γ-carbonyl, constituting an orthogonal protecting-group architecture within a single glutarate scaffold (spacer arm of approximately 7.7 Å in the extended conformation).

Molecular Formula C13H19NO6
Molecular Weight 285.29 g/mol
CAS No. 255382-26-4
Cat. No. B1406470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate
CAS255382-26-4
Molecular FormulaC13H19NO6
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C13H19NO6/c1-13(2,3)19-11(17)5-4-6-12(18)20-14-9(15)7-8-10(14)16/h4-8H2,1-3H3
InChIKeyMPTMSSKYCONMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate (CAS 255382-26-4) – Procurement-Grade Overview and Structural Classification


tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate (CAS 255382-26-4) is a heterobifunctional small-molecule reagent with the molecular formula C₁₃H₁₉NO₆ and a molecular weight of 285.29 g/mol . The compound features an amine-reactive N-hydroxysuccinimide (NHS) ester at the glutarate α-carbonyl and an acid-labile tert-butyl (t-Bu) ester at the γ-carbonyl, constituting an orthogonal protecting-group architecture within a single glutarate scaffold (spacer arm of approximately 7.7 Å in the extended conformation) . Commercial suppliers list purity specifications ranging from ≥95% to ≥98% (HPLC), with storage recommendations of sealed, dry conditions at 2–8 °C . This compound is categorized as a bifunctional linker building block and is employed exclusively for research and further manufacturing use, not for direct human application .

Why Generic Substitution Fails for tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate – Comparator Structure-Activity Gaps in Bifunctional Linker Procurement


Procurement decisions for bifunctional glutarate-based NHS ester reagents must account for the fact that closely related analogs possess fundamentally distinct connectivity logic, orthogonal protection profiles, and chiral complexity, each of which dictates the achievable synthetic sequence, intermediate stability, and ultimate conjugation outcome. Heterobifunctional tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate carries a single amine-reactive NHS ester paired with a single acid-labile tert-butyl ester, enabling sequential, chemoselective conjugation at the NHS terminus followed by orthogonal deprotection at the tert-butyl terminus . In contrast, the widely used homobifunctional crosslinker disuccinimidyl glutarate (DSG; CAS 79642-50-5) presents two identical NHS esters and is incapable of site-controlled sequential bioconjugation . Furthermore, chiral glutamic acid-based analogs such as Z-Glu(OtBu)-OSu (CAS 4666-16-4; MW 434.44 g/mol) introduce an additional Cbz-protected amine and a stereogenic center, adding both molecular complexity and protecting-group management steps that are unnecessary when the synthetic objective is a simple bifunctional glutarate linker . Generic substitution without consideration of these architectural differences will compromise the chemoselectivity, synthetic efficiency, and intermediate isolation characteristics of the intended multistep conjugation workflow.

Product-Specific Quantitative Evidence Guide for tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate


Heterobifunctional Architecture Enables Sequential Conjugation Chemistry Unattainable with Homobifunctional DSG

tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate presents two chemically orthogonal reactive termini on a single glutarate spacer: an NHS ester for primary amine acylation and a tert-butyl ester requiring acidic deprotection (e.g., TFA) for carboxylic acid liberation. This contrasts with disuccinimidyl glutarate (DSG, CAS 79642-50-5), which presents two identical NHS esters and thus cannot achieve site-controlled sequential conjugation. The orthogonality is intrinsic to the molecular architecture: the NHS ester reacts at pH 7–9 with primary amines, while the tert-butyl ester is stable under these conditions and cleaved only under strong acid (TFA/DCM) . DSG yields uncontrolled crosslinking because both termini react simultaneously with any available amine nucleophile .

Bifunctional linker Orthogonal protection Bioconjugation

Achiral Scaffold Avoids Diastereomeric Complexity Present in Glutamic Acid-Derived NHS Ester Analogs

The target compound is an achiral molecule (no stereogenic centers), in contrast to widely used amino acid-derived NHS ester building blocks such as Z-Glu(OtBu)-OSu (CAS 4666-16-4, MW 434.44 g/mol, C₂₁H₂₆N₂O₈) which contains a single (S)-configured chiral center . The achiral nature of tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate eliminates the risk of epimerization during coupling and avoids the need for chiral HPLC analysis or ee determination, simplifying both synthesis and quality control. Z-Glu(OtBu)-OSu carries an additional Cbz-protected amine, making it a trifunctional protected amino acid derivative rather than a simple bifunctional glutarate linker .

Achiral linker Synthetic intermediate Diastereomer-free

Commercial Purity Specification of ≥98% Supports Reproducible Conjugation Stoichiometry

Multiple independent suppliers report purity values for tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate. ChemScene specifies purity ≥98% (Cat. No. CS-0660936), and Leyan reports 98% purity (Cat. No. 1731592) . Chemenu lists purity at ≥95% . In comparison, the chiral glutamic acid-derived analog Z-Glu(OtBu)-OSu (CAS 4666-16-4) is offered at ≥97% purity by Chem-Impex and 97% by CymitQuimica . Purity levels above 98% are critical for conjugation applications where the NHS ester-to-amine stoichiometry must be precisely controlled to achieve defined drug-to-antibody ratios (DAR) or ligand-to-carrier ratios.

Purity specification Conjugation stoichiometry Quality control

Simple Glutarate Scaffold Serves as a Minimalist PROTAC Linker Building Block with Defined Spacer Length

Glutarate-based NHS ester linkers, including disuccinimidyl glutarate (DSG) and related heterobifunctional variants, are established building blocks in PROTAC (proteolysis-targeting chimera) synthesis, where they connect a target-protein ligand to an E3 ligase recruiter via amide bonds [1]. tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate provides a glutarate spacer of approximately 7.7 Å with a single amine-reactive terminus, enabling sequential attachment of the two PROTAC warheads with defined stoichiometry and without the uncontrolled homodimerization risk inherent to symmetrical DSG . The 5-carbon glutarate backbone offers a distinct spacer length compared to the 8-carbon suberate (DSS) or 3-carbon propionate (DSP) analogs, directly influencing ternary complex geometry and degradation efficiency [2].

PROTAC linker Targeted protein degradation Bifunctional degrader

tert-Butyl Ester Hydrolytic Stability Enables Extended Reaction Windows Relative to Methyl/Ethyl Ester Analogs

The tert-butyl ester in this compound is stable under the mildly basic conditions (pH 7–9) required for NHS ester aminolysis but is quantitatively cleaved under acidic conditions (TFA/DCM), providing a true orthogonal deprotection strategy [1]. In contrast, hypothetical methyl or ethyl glutarate NHS ester analogs would be susceptible to slow alkaline hydrolysis during the NHS coupling step, leading to premature carboxylate exposure and potential side reactions . The tert-butyl group also enhances organic solvent solubility (LogP = 1.1056) relative to free acid forms, facilitating purification by normal-phase chromatography .

tert-Butyl ester stability Orthogonal deprotection Acid-labile protecting group

Best Research and Industrial Application Scenarios for tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate


Stepwise Synthesis of Heterobifunctional PROTAC Degraders with Defined Linker Geometry

In PROTAC development, sequential conjugation is required to attach a target-protein ligand and an E3 ligase recruiter to a central linker. tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate provides a C5 glutarate spacer (~7.7 Å) with an NHS ester for first-step amine coupling to one warhead, followed by TFA-mediated tert-butyl deprotection to reveal a free carboxylic acid for second-step coupling to the second warhead . This sequential workflow is not achievable with homobifunctional DSG, which would produce uncontrolled mixtures of symmetric and asymmetric dimers. The glutarate spacer length differs from the common suberate (C8) and PEG-based linkers, offering a distinct geometry for ternary complex SAR exploration [1].

Preparation of Defined Hapten–Carrier Protein Conjugates with Controlled Epitope Density

For antibody generation against small-molecule haptens, controlled conjugation of the hapten to a carrier protein (e.g., KLH, BSA) is critical for reproducible immunogenicity. The NHS ester of this compound reacts with lysine amine residues on the carrier protein, while the tert-butyl-protected carboxyl remains inert, preventing uncontrolled protein crosslinking . After purification of the monofunctionalized intermediate, acid deprotection yields a free carboxyl for subsequent conjugation or functionalization. This orthogonal strategy avoids the protein aggregation and epitope masking commonly observed with homobifunctional crosslinkers such as DSG [1].

Orthogonal Protection Strategy in Multistep Pharmaceutical Intermediate Synthesis

In the synthesis of complex pharmaceutical intermediates requiring sequential amide bond formation, this compound enables a convergent synthetic route: the NHS ester is first reacted with an amine-containing fragment to form a stable amide, while the tert-butyl ester remains intact during this basic coupling step. Subsequent TFA deprotection liberates the carboxylic acid for a second coupling step . This sequential deprotection strategy, achievable with ≥98% pure starting material [1], avoids the protecting group manipulation steps required when using chiral glutamic acid derivatives such as Z-Glu(OtBu)-OSu, which carry an additional Cbz group necessitating hydrogenolysis.

Synthesis of Liraglutide Side-Chain Analogs via Glutarate Spacer Elaboration

The liraglutide side-chain intermediate Palm-L-Glu(OSu)-OtBu employs a palmitoylated glutamic acid scaffold with an NHS ester for peptide coupling. tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate provides a structurally simpler achiral glutarate alternative for exploring side-chain SAR in GLP-1 analog development, where the absence of the glutamic acid α-amine and chiral center reduces synthetic complexity while preserving the NHS ester-tert-butyl ester orthogonal protection motif . This scaffold can be N-acylated at a later stage to introduce lipophilic moieties for albumin binding, analogous to the liraglutide strategy [1].

Quote Request

Request a Quote for tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.